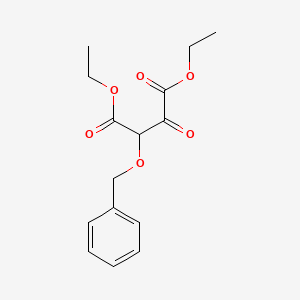

Diethyl 2-(benzyloxy)-3-oxosuccinate

Description

Significance of β-Keto Esters as Multifunctional Synthons in Organic Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the carbon atom beta (β) to an ester group. This unique structural arrangement imparts a versatile reactivity that makes them invaluable building blocks, or synthons, in organic synthesis. acs.orgnih.gov The protons on the α-carbon, situated between the two carbonyl groups, are particularly acidic, which allows for the easy formation of a resonance-stabilized enolate ion under basic conditions. nih.gov

This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. acs.orgnih.gov Furthermore, β-keto esters are classic substrates for reactions like the Claisen condensation, which is a fundamental method for their synthesis. nih.govlibretexts.org Their ability to undergo hydrolysis and subsequent decarboxylation provides a route to ketones and carboxylic acids, further expanding their synthetic utility. nih.gov This dual reactivity at both electrophilic and nucleophilic sites establishes β-keto esters as crucial intermediates in the construction of complex molecular architectures found in pharmaceuticals and materials science. acs.orgnih.gov

Overview of Substituted Oxosuccinates: Structural Diversity and Synthetic Utility

Substituted oxosuccinates, also known as oxobutanedioates, are derivatives of succinic acid that contain a ketone functionality. They represent a specific and highly useful subset of β-keto esters. The general structure allows for substitution at the C2 position, leading to a wide array of functionalized molecules with diverse chemical properties.

The synthesis of these compounds is often achieved through a crossed Claisen condensation, typically involving diethyl oxalate (B1200264) and an ester possessing α-hydrogens, in the presence of a base like sodium ethoxide. researchgate.netutexas.edu This method allows for the introduction of various substituents, leading to compounds such as Diethyl 2-cyano-3-oxosuccinate researchgate.netresearchgate.netmdpi.com and Diethyl 2-methyl-3-oxosuccinate. nih.gov

The reactivity of substituted oxosuccinates is dominated by the β-keto ester moiety. They exist in a keto-enol equilibrium, with the enol form often being significant or even predominant, particularly when the C2 substituent is electron-withdrawing. researchgate.netresearchgate.netmdpi.com This tautomerism influences their chemical behavior and physical properties, such as melting point and acidity. mdpi.com Their synthetic utility is primarily as intermediates, where the core structure can be elaborated into more complex molecules, including various nitrogen- and oxygen-containing heterocycles, which are common scaffolds in medicinal chemistry. researchgate.netresearchgate.net

Contextualization of Diethyl 2-(benzyloxy)-3-oxosuccinate within the β-Keto Ester Framework

This compound is a specific example of a substituted oxosuccinate. Its structure features a diethyl oxosuccinate backbone with a benzyloxy group (-OCH₂Ph) attached at the C2 position. This places it firmly within the β-keto ester family, and its chemical properties are dictated by the interplay of the ester groups, the ketone, and the benzyloxy substituent.

Structural and Reactive Properties:

β-Keto Ester Core: Like all compounds in its class, it possesses two ester functional groups and a ketone. The key reactive site is the α-carbon, positioned between the benzyloxy-substituted carbonyl and the ketone.

Keto-Enol Tautomerism: It is expected to exhibit keto-enol tautomerism. The presence of the electronegative oxygen atom of the benzyloxy group likely influences the equilibrium, potentially favoring the enol form.

Synthesis: The most probable synthetic route to this compound is a Claisen condensation between diethyl oxalate and diethyl 2-(benzyloxy)acetate using a suitable base.

Reactivity: The compound can serve as a nucleophile after deprotonation at the α-carbon for subsequent alkylation or acylation reactions. The ketone and ester carbonyls can act as electrophiles, undergoing nucleophilic attack. The ester groups can be hydrolyzed under acidic or basic conditions, and the entire β-keto ester system can potentially undergo decarboxylation under specific conditions. The benzyloxy group can be cleaved through hydrogenolysis, providing another handle for synthetic transformations.

While specific experimental data for this compound is not extensively reported in the literature, its properties and reactivity can be reliably inferred from the well-established chemistry of related compounds like Diethyl 2-ethoxy-3-oxosuccinate nih.gov and Diethyl (2R,3R)-2,3-bis(benzyloxy)succinate. chemspider.com

Research Landscape and Current Trends Pertaining to Functionalized Succinates

The study of functionalized succinates continues to be an active area of research, extending far beyond their traditional role as synthetic intermediates. Current trends highlight their application in diverse scientific fields:

Agrochemicals: Carboxamide derivatives of succinates are a major focus in the development of fungicides. nih.gov These molecules act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. Research is ongoing to synthesize novel SDHIs with improved efficacy and to understand the mechanisms of resistance. acs.orgnih.gov

Medicinal Chemistry and Drug Delivery: Succinate derivatives are being explored as prodrugs to improve the stability and bioavailability of therapeutic agents. nih.gov For instance, attaching succinate esters to a drug molecule can enhance its properties, with cellular enzymes later cleaving the ester to release the active drug in vivo. nih.gov

Materials Science: Functionalized succinates are used as building blocks for advanced materials. They can be incorporated into polymers to create biodegradable plastics like polybutylene succinate (PBS) or used to create functional oligomers that can act as drug-binding matrices. researchgate.net Research also investigates the environmental lifecycle of such materials and their interaction with other molecules to create sensors. acs.org

Enzymology and Biochemistry: Enzymes that act on substituted oxosuccinates, such as diethyl 2-methyl-3-oxosuccinate reductase, are studied to understand metabolic pathways and for their potential in biocatalysis and asymmetric synthesis. wikipedia.org

This broad research landscape underscores the continued relevance and expanding utility of succinate derivatives in addressing contemporary challenges in medicine, agriculture, and materials science.

Data Tables

Table 1: General Properties of β-Keto Esters

| Property | Description |

| Key Structural Feature | A ketone group at the β-position relative to an ester group. |

| Acidity | The α-protons (between the two carbonyls) are acidic (pKa ~11 in ethyl acetoacetate), allowing for easy enolate formation. utexas.edu |

| Reactivity | Acts as both a nucleophile (via the enolate) and an electrophile (at the carbonyl carbons). |

| Common Reactions | Claisen condensation, alkylation, acylation, hydrolysis, decarboxylation, aldol reactions. acs.orgnih.govlibretexts.orgnih.gov |

| Synthetic Utility | Versatile intermediates for synthesizing ketones, carboxylic acids, and complex carbon skeletons. nih.govnih.gov |

Table 2: Examples of Substituted Diethyl Oxosuccinate Derivatives

| Substituent at C2 | Compound Name | Molecular Formula | Reference |

| Ethoxy (-OCH₂CH₃) | Diethyl 2-ethoxy-3-oxosuccinate | C₁₀H₁₆O₆ | nih.gov |

| Cyano (-CN) | Diethyl 2-cyano-3-oxosuccinate | C₉H₁₁NO₅ | researchgate.netresearchgate.netmdpi.com |

| Methyl (-CH₃) | Diethyl 2-methyl-3-oxosuccinate | C₉H₁₄O₅ | nih.gov |

| Benzyl (B1604629) (-CH₂Ph) | Diethyl 2-benzylsuccinate | C₁₅H₂₀O₄ | chemicalbook.com |

| Benzyloxy (-OCH₂Ph) | This compound | C₁₅H₁₈O₆ | - |

Table 3: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₆ |

| Molecular Weight | 294.30 g/mol |

| General Class | β-Keto Ester, Substituted Oxosuccinate |

| Probable Synthesis | Claisen condensation of diethyl oxalate and diethyl 2-(benzyloxy)acetate. |

| Expected Reactivity | Keto-enol tautomerism; Nucleophilic substitution at α-carbon; Electrophilic addition at carbonyls; Ester hydrolysis; Decarboxylation; Hydrogenolysis of benzyl group. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O6 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

diethyl 2-oxo-3-phenylmethoxybutanedioate |

InChI |

InChI=1S/C15H18O6/c1-3-19-14(17)12(16)13(15(18)20-4-2)21-10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |

InChI Key |

DTIBGTLNNSRQLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C(=O)OCC)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Diethyl 2 Benzyloxy 3 Oxosuccinate

Direct Synthesis Strategies

Direct synthesis strategies for diethyl 2-(benzyloxy)-3-oxosuccinate involve the sequential or concerted introduction of the necessary functional groups onto a diethyl succinate (B1194679) or related precursor. These methods are characterized by their straightforward approach to assembling the target molecule.

Esterification and Benzyloxy Group Introduction

A primary route to this compound involves the initial formation of the diethyl ester of succinic acid, followed by the introduction of a benzyloxy group at the α-position.

The synthesis can be envisioned to start from diethyl succinate. The introduction of the benzyloxy group at the C-2 position is a critical step. This transformation can be achieved by generating an enolate of diethyl succinate, which then acts as a nucleophile to attack a suitable benzylating agent. A common benzylating agent for such reactions is benzyl (B1604629) bromide. The reaction is typically carried out in the presence of a strong base capable of deprotonating the α-carbon of the succinate ester.

An analogous and well-documented reaction is the benzylation of diethyl malonate. In this procedure, sodium ethoxide is used to generate the enolate of diethyl malonate, which subsequently reacts with benzyl chloride to yield diethyl benzylmalonate. orgsyn.orggoogle.com This established protocol provides a strong precedent for the proposed benzylation of diethyl succinate.

A plausible reaction scheme is depicted below:

Reaction Scheme 1: Proposed Benzylation of Diethyl Succinate

The subsequent oxidation of the resulting diethyl 2-(benzyloxy)succinate at the C-3 position would be required to introduce the keto group, a step that presents its own set of challenges in terms of selectivity and reaction conditions.

| Reactant/Reagent | Role | Typical Conditions |

| Diethyl Succinate | Starting Material | - |

| Sodium Ethoxide | Base | Anhydrous ethanol (B145695), reflux |

| Benzyl Bromide | Benzylating Agent | Added dropwise to the enolate solution |

This table presents hypothetical conditions based on analogous reactions.

The choice of base is crucial for the success of the benzylation reaction. A base is required to deprotonate the α-carbon of diethyl succinate, forming the corresponding enolate ion. The acidity of the α-protons in diethyl succinate (pKa ≈ 27) is significantly lower than that of diethyl malonate (pKa ≈ 13), necessitating the use of a sufficiently strong base. orgsyn.org

Sodium ethoxide is a commonly employed base for such transformations as it is readily available and the ethoxide anion is the same as the ester's alkoxy group, thus avoiding potential transesterification side reactions. orgsyn.org The use of a full equivalent of base is often necessary to drive the equilibrium towards the formation of the enolate. geniusjournals.org The reaction is typically performed in an anhydrous alcoholic solvent, such as ethanol, to ensure the reactivity of the base and prevent unwanted hydrolysis of the ester groups. The exclusion of water is critical to the success of the reaction.

Adaptations of Classical Condensation Reactions

Classical condensation reactions, particularly the Claisen condensation, provide a powerful tool for the formation of β-keto esters and can be adapted for the synthesis of this compound.

A highly plausible route to this compound is through a mixed Claisen condensation. This reaction would involve the condensation of two different esters, one of which acts as the enolate donor and the other as the electrophilic acceptor. A strategic choice for the reactants would be diethyl 2-(benzyloxy)acetate as the enolate precursor and diethyl oxalate (B1200264) as the acceptor.

Diethyl oxalate is an excellent substrate for mixed Claisen condensations because it cannot form an enolate itself, thus preventing self-condensation and leading to a single desired product. orgsyn.orgnih.gov The reaction between the enolate of diethyl 2-(benzyloxy)acetate and diethyl oxalate would directly yield the target β-keto ester framework.

The synthesis of the related compound, diethyl 2-cyano-3-oxosuccinate, has been successfully achieved via a Claisen condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate using sodium ethoxide in ethanol. orgsyn.org This provides a strong procedural basis for the proposed synthesis.

Reaction Scheme 2: Proposed Mixed Claisen Condensation

| Reactant/Reagent | Role | Typical Conditions |

| Diethyl 2-(benzyloxy)acetate | Enolate Precursor | - |

| Diethyl Oxalate | Acylating Agent | - |

| Sodium Ethoxide | Base | Anhydrous ethanol, room temperature |

This table presents hypothetical conditions based on analogous reactions.

The mechanism of the Claisen condensation is a well-established, multi-step process. geniusjournals.orgresearchgate.net

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of diethyl 2-(benzyloxy)acetate by a strong base, typically sodium ethoxide. This results in the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate ion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as the leaving group. This step results in the formation of the desired β-keto ester, this compound.

Deprotonation of the Product: The resulting β-keto ester has an acidic proton on the α-carbon, which is flanked by two carbonyl groups. This proton is readily removed by the ethoxide base present in the reaction mixture. This final deprotonation step is essentially irreversible and drives the entire reaction equilibrium towards the product side, ensuring a high yield. geniusjournals.org

The final product is obtained after an acidic workup to neutralize the enolate.

Indirect Synthetic Routes and Precursor Transformations

The synthesis of this compound is fundamentally a process of functional group manipulation, starting from readily available oxosuccinate precursors. The core challenge lies in the selective introduction of the benzyl ether at the C-2 position.

Derivatization from Related Oxosuccinate Intermediates

The most logical and common precursor for the synthesis of this compound is Diethyl 3-oxosuccinate, also known as diethyl oxaloacetate. This starting material is structurally primed for the required transformation. Diethyl oxaloacetate exists in a keto-enol tautomerism, with the enol form, Diethyl 2-hydroxy-3-oxosuccinate, providing the necessary hydroxyl group for derivatization.

The derivatization proceeds via O-alkylation of the enol or its corresponding enolate. By treating diethyl oxaloacetate with a suitable base to generate the enolate, followed by the introduction of a benzylating agent like benzyl bromide or benzyl chloride, the target molecule can be formed. The reaction is driven by the nucleophilicity of the enolate oxygen.

The synthesis of various substituted oxosuccinates, such as Diethyl 2-cyano-3-oxosuccinate, often begins with a Claisen condensation. mdpi.comresearchgate.net For instance, the reaction of ethyl cyanoacetate with diethyl oxalate using a base like sodium ethoxide yields the sodium salt of Diethyl 2-cyano-3-oxosuccinate, which can be neutralized to the final product. mdpi.comresearchgate.net This underlying strategy of building the oxosuccinate core highlights its role as a versatile intermediate platform for creating a wide array of derivatives, including the benzyloxy-substituted target compound.

Table 1: Plausible Synthetic Route via Derivatization

| Step | Precursor | Reagents | Intermediate/Product | Rationale |

|---|

Chemo- and Regioselective Functionalization Approaches

Achieving the desired structure of this compound hinges on precise control over the reaction's selectivity.

Chemoselectivity: The primary challenge is to ensure the reaction occurs at the enol hydroxyl group (O-alkylation) rather than at the α-carbon (C-alkylation). The choice of base, solvent, and counter-ion can influence this outcome. Generally, using a strong, non-nucleophilic base in a polar aprotic solvent favors the formation of the thermodynamic enolate, leading to a higher yield of the O-alkylated product. The inherent reactivity of the different functional groups—two esters and a ketone—means that the enolization involving the α-keto ester system is the most favorable pathway. researchgate.net

Regioselectivity: Diethyl oxaloacetate is an unsymmetrical β-keto ester. Enolization can theoretically occur towards either the C-1 or C-4 carbonyl group. However, the acidity of the proton at the C-2 position is significantly higher due to the electron-withdrawing effects of both the adjacent C-1 ester and the C-3 ketone. Consequently, enolization occurs regioselectively to form the more stable conjugated system of Diethyl 2-hydroxy-3-oxosuccinate. This ensures that the subsequent benzylation reaction happens exclusively at the C-2 oxygen, yielding the desired regioisomer. The development of catalytic methods for the conjugate addition to α,β-unsaturated compounds demonstrates the importance of directing functionalization in complex molecules. nih.gov

Protecting Group Strategies for Hydroxyl and Carbonyl Functionalities

In the synthesis of this compound, the benzyl group itself acts as a protecting group for the C-2 hydroxyl functionality. universiteitleiden.nl Protecting groups are critical tools in multi-step organic synthesis, allowing chemists to mask a reactive site to prevent it from interfering with subsequent chemical transformations. wiley-vch.de

Hydroxyl Protection: The benzyl group is a widely used protecting group for alcohols due to its stability under a broad range of conditions, including acidic, basic, and many oxidative and reductive environments. wiley-vch.de It can be readily introduced using benzyl bromide or chloride in the presence of a base. The removal of the benzyl group is typically achieved under mild conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), which cleaves the benzyl ether to regenerate the alcohol without affecting the ester groups.

Carbonyl Protection: If further modifications to the molecule were required that might be sensitive to the presence of the C-3 keto group, this functionality could be temporarily protected. The most common method for protecting ketones is the formation of an acetal (B89532) or ketal. For example, reacting the oxosuccinate with ethylene (B1197577) glycol in the presence of an acid catalyst would form a cyclic ketal at the C-3 position. This ketal is stable to basic and nucleophilic reagents and can be easily removed by treatment with aqueous acid to restore the ketone.

Table 2: Relevant Protecting Groups in Oxosuccinate Synthesis

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability |

|---|---|---|---|---|---|

| Hydroxyl | Benzyl | Bn | Benzyl Bromide (BnBr), Base (e.g., NaH) | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid, base, many redox reagents. wiley-vch.de |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) | Stable to base, mild acid. |

| Carbonyl (Ketone) | Ethylene Ketal | - | Ethylene Glycol, Acid Catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl) | Stable to base, nucleophiles, reducing agents. |

Chemical Reactivity and Transformation of Diethyl 2 Benzyloxy 3 Oxosuccinate

Enol-Keto Tautomerism and Its Influence on Reactivity

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. masterorganicchemistry.comlibretexts.org In the case of β-dicarbonyl compounds such as Diethyl 2-(benzyloxy)-3-oxosuccinate, this is prominently observed as keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct forms: the keto form, containing a ketone and an ester, and the enol form, characterized by the presence of a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.comlibretexts.org

Equilibrium Dynamics of the Enol and Keto Forms

The equilibrium between the keto and enol tautomers is a dynamic process, influenced by various factors including the solvent, temperature, and the nature of substituents. For many simple ketones and aldehydes, the equilibrium lies heavily towards the keto form. masterorganicchemistry.com However, in β-dicarbonyl compounds, the enol form can be significantly stabilized.

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com In the presence of a base, an α-hydrogen is removed to form an enolate ion, which is the conjugate base of both the keto and enol forms. libretexts.org Subsequent protonation on the oxygen atom yields the enol. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Spectroscopic and Computational Analysis of Tautomeric Preferences

Spectroscopic methods are instrumental in elucidating the tautomeric equilibrium. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can distinguish between the keto and enol forms.

In the case of Diethyl 2-cyano-3-oxosuccinate, ¹H NMR and ¹³C NMR spectra have shown the predominance of the enol form in solution. researchgate.netresearchgate.net The ¹H NMR spectrum of the enol form would be expected to show a characteristic signal for the enolic hydroxyl proton, often as a broad singlet. The protons of the ethyl groups and the benzyloxy group in this compound would also exhibit distinct chemical shifts depending on the tautomeric form.

IR spectroscopy can also differentiate between the two forms. The keto form will exhibit characteristic C=O stretching frequencies for both the ketone and the ester. The enol form, on the other hand, will show a C=C stretching frequency and a broad O-H stretching band due to the hydroxyl group, which is often involved in hydrogen bonding.

Computational studies, although not specifically found for this compound, have been employed to investigate the tautomerism of similar molecules. researchgate.net These theoretical calculations can provide insights into the relative energies of the tautomers and the energy barriers for their interconversion, often corroborating experimental findings. For related systems, calculations have shown that the enol form can be thermodynamically more stable. researchgate.net

Impact of Substituents on Tautomeric Ratios

The nature of the substituent at the α-position (the 2-position) of the succinate (B1194679) chain has a profound impact on the keto-enol tautomeric ratio. Electron-withdrawing groups, such as the cyano group in Diethyl 2-cyano-3-oxosuccinate, tend to increase the acidity of the α-proton, thereby facilitating the formation of the enolate intermediate and shifting the equilibrium towards the enol form. researchgate.net

The benzyloxy group in this compound, being an electron-withdrawing group through its inductive effect, is also expected to favor the enol form. The extent of this stabilization would be influenced by both inductive and potential steric effects of the bulky benzyloxy group. The presence of different substituents can alter the electronic properties and steric environment around the β-dicarbonyl system, thereby fine-tuning the tautomeric equilibrium.

| Substituent at α-position | Expected Influence on Enol Content | Reasoning |

| Hydrogen | Moderate | Baseline for comparison. |

| Methyl | Decreased | Electron-donating, destabilizes the enolate. |

| Cyano | Increased | Strong electron-withdrawing group, stabilizes the enolate. researchgate.net |

| Benzyloxy | Increased | Electron-withdrawing inductive effect, stabilizes the enolate. |

| Chloro | Increased | Strong electron-withdrawing group, stabilizes the enolate. |

Nucleophilic and Electrophilic Reactivity of the β-Keto Ester System

The unique structural arrangement of this compound, possessing both nucleophilic and electrophilic centers, imparts a rich and versatile chemical reactivity. The presence of the β-keto ester moiety allows for reactions at the α-carbon and at the carbonyl centers.

Reactions at the α-Carbon: Alkylation and Acylation

The α-carbon of β-keto esters is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orglibretexts.org This enolate is a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org The choice of base is crucial to ensure complete enolate formation and avoid side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed. libretexts.org The reaction introduces a new alkyl group at the α-carbon, forming a new carbon-carbon bond.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-carbon. This reaction provides a route to more complex dicarbonyl compounds.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-keto ester |

| Acylation | Acyl Halide (RCOCl) | α-Acyl-β-keto ester |

Reactivity of the Carbonyl Centers: Reductions and Condensations

The carbonyl groups of the ketone and the ester in this compound are electrophilic and can undergo attack by nucleophiles.

Reductions: The ketonic carbonyl group can be selectively reduced in the presence of the ester group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This would yield the corresponding β-hydroxy ester. The reduction of a related compound, Diethyl 2-methyl-3-oxosuccinate, has been studied in the context of enzymatic reactions, highlighting the potential for stereoselective transformations. wikipedia.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities.

Condensations: The carbonyl groups can also participate in condensation reactions. For example, they can react with amines or hydrazines to form imines or hydrazones, respectively. These reactions are often used in the synthesis of heterocyclic compounds. Studies on Diethyl 2-cyano-3-oxosuccinate have demonstrated its utility as a precursor for the synthesis of various nitrogen and oxygen-containing heterocycles. researchgate.net

Transformations Involving the Ester Functionalities (Transesterification, Hydrolysis)

The two diethyl ester groups in this compound are key sites for chemical modification through reactions such as transesterification and hydrolysis.

Transesterification: This process involves the exchange of the ethyl groups of the ester with another alcohol, catalyzed by either an acid or a base. While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from similar compounds like diethyl oxalate (B1200264). For instance, the transesterification of diethyl oxalate with phenol (B47542) to produce diphenyl oxalate has been successfully achieved using solid-acid catalysts. researchgate.netnih.gov This suggests that this compound could undergo similar reactions with various alcohols to yield a diverse range of succinate esters, depending on the reaction conditions and the alcohol used. The reaction is typically driven to completion by removing the ethanol (B145695) byproduct.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions. Under basic conditions, using a base like sodium hydroxide, the reaction would yield the disodium (B8443419) salt of 2-(benzyloxy)-3-oxosuccinic acid, which can then be acidified to produce the dicarboxylic acid. However, β-keto acids are prone to decarboxylation upon heating.

Acid-catalyzed hydrolysis, often performed with strong acids like hydrochloric acid or sulfuric acid in an aqueous medium, would also yield the dicarboxylic acid. The stability of the resulting 2-(benzyloxy)-3-oxosuccinic acid is a critical factor, as studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that harsh hydrolysis conditions can lead to decarboxylation, yielding the corresponding acetic acid derivative. beilstein-journals.org Similarly, research on diethyl 2-cyano-3-oxosuccinate indicates that its inherent acidity can catalyze its own hydrolysis. researchgate.net

Reactivity of the Benzyloxy Moiety

The benzyloxy group, consisting of a benzyl (B1604629) group attached to an oxygen atom, introduces another layer of reactivity to the molecule, primarily involving cleavage of the benzyl ether and potential reactions on the aromatic ring.

Cleavage Reactions of the Benzyl Ether

The benzyl ether in this compound serves as a protective group for the hydroxyl functionality. Its removal, or cleavage, is a common and crucial step in multi-step organic syntheses. Several methods are available for this transformation, each with its own advantages and substrate compatibility. organic-chemistry.org

One of the most common methods is catalytic hydrogenolysis . youtube.comyoutube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com The process is typically clean and high-yielding, breaking the carbon-oxygen bond to release the alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com This method is valued for its mild conditions. youtube.com

Oxidative cleavage offers an alternative route. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, often under visible light irradiation, to selectively cleave benzyl ethers, even in the presence of other functional groups like azides and alkynes. mpg.de Ozone can also be employed to oxidatively remove benzyl groups. organic-chemistry.org

Acid-catalyzed cleavage using strong acids is also possible, but this method is generally less favored as it requires harsh conditions that may not be compatible with other functional groups in the molecule, such as the esters. organic-chemistry.org

| Cleavage Method | Reagents and Conditions | Primary Products | Reference |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Diethyl 2-hydroxy-3-oxosuccinate, Toluene | youtube.comyoutube.com |

| Oxidative Cleavage | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), light | Diethyl 2-hydroxy-3-oxosuccinate, Benzaldehyde | mpg.de |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr) | Diethyl 2-hydroxy-3-oxosuccinate, Benzyl bromide | organic-chemistry.org |

Potential for Aromatic Substitutions

The benzene (B151609) ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions. The benzyloxy group is an activating group and an ortho-, para-director. This means that incoming electrophiles will preferentially add to the positions ortho (carbon atoms 2 and 6) and para (carbon atom 4) to the benzylic carbon. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation could potentially be performed on the aromatic ring, although the conditions must be chosen carefully to avoid cleavage of the ether linkage or reactions at other sites of the molecule. For example, electrophilic substitution with reagents like bromine or chlorine under acidic conditions can introduce substituents onto the benzyl group.

Cyclization Reactions and Heterocycle Synthesis Promoted by the Compound

The 1,3-dicarbonyl motif within this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This reactivity is characteristic of β-ketoesters. Condensation reactions with dinucleophilic reagents can lead to the formation of five- or six-membered rings.

For example, reaction with hydrazines (R-NHNH₂) can yield pyrazoles. Substituted hydrazines would lead to N-substituted pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) would produce isoxazoles. The reaction with amidines or urea (B33335) can be used to construct pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. While specific examples utilizing this compound are not prevalent in the literature, the synthesis of various heterocycles from other 2-oxosuccinates is well-established, providing a strong basis for its potential in this area. researchgate.netresearchgate.net

| Dinucleophile | Resulting Heterocycle | General Reaction Type |

| Hydrazine (H₂N-NH₂) | Pyrazole | Condensation |

| Hydroxylamine (H₂N-OH) | Isoxazole | Condensation |

| Urea (H₂N-CO-NH₂) | Pyrimidine (Barbiturate-like) | Condensation |

| Thiourea (H₂N-CS-NH₂) | Thiouracil derivative | Condensation |

The versatility of these reactions allows for the introduction of various substituents onto the heterocyclic core, making this compound a potentially useful building block in medicinal chemistry and materials science.

Stereochemical Aspects in the Synthesis and Reactions of Diethyl 2 Benzyloxy 3 Oxosuccinate

Chiral Auxiliaries and Their Role in Diastereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. sigmaaldrich.comwilliams.edu This strategy is a powerful and frequently employed method in asymmetric synthesis due to its reliability and the predictable nature of the stereochemical induction. williams.edu

One of the most successful and widely used classes of chiral auxiliaries applicable to substrates like Diethyl 2-(benzyloxy)-3-oxosuccinate are the Evans-type oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone and (R)-4-benzyl-2-oxazolidinone. sigmaaldrich.comwilliams.edu The general process involves acylating the chiral auxiliary with a derivative of the oxosuccinate. The bulky substituent on the auxiliary (e.g., a benzyl (B1604629) group) effectively shields one face of the resulting enolate, forcing an incoming electrophile, such as an alkyl halide, to attack from the less sterically hindered face. williams.edu This results in the formation of one diastereomer in preference to the other.

The diastereoselectivity of such alkylation reactions is often very high, with reported diastereomeric ratios exceeding 98:2. williams.edu Following the diastereoselective transformation, the chiral auxiliary can be cleaved, typically through hydrolysis or alcoholysis, to yield the enantiomerically enriched product and recover the auxiliary for reuse. sigmaaldrich.comwilliams.edu

Table 1: Common Chiral Auxiliaries for Asymmetric Synthesis This table is generated based on common examples in organic synthesis and does not imply all have been specifically used with this compound in published literature.

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions sigmaaldrich.comwilliams.edu |

| (R)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylation, aldol reactions sigmaaldrich.com |

| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder, alkylation |

| (-)-8-Phenylmenthol | Menthol Derivative | Asymmetric conjugate additions |

Asymmetric Catalysis in the Preparation of Chiral this compound Derivatives

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This approach avoids the stoichiometric use of a chiral auxiliary. williams.edu

Enantioselective Alkylation and Related Reactions

The enolate of this compound can be alkylated enantioselectively using a combination of a prochiral nucleophile, an electrophile, and a chiral catalyst. Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, represents one such strategy. usm.edu These catalysts can create a chiral environment around the enolate, directing the approach of an electrophile to one face of the nucleophile over the other.

Another powerful approach involves the use of chiral metal complexes. Ligands such as C(2)-symmetric bis(oxazolines) (BOX) can be combined with metal ions to form chiral Lewis acids. nih.gov These catalysts can coordinate to the oxosuccinate substrate, activating it towards nucleophilic attack while simultaneously controlling the stereochemistry of the reaction. Similarly, chiral biphenol-derived catalysts, like BINOL derivatives, have proven effective in promoting asymmetric reactions involving boronates, which could be applied to C-C bond formations with oxosuccinate derivatives. nih.gov

Biocatalytic Approaches to Chiral Alcohols from Oxosuccinates

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. For oxosuccinates, a key transformation is the asymmetric reduction of the ketone functionality to a secondary alcohol. This creates a new stereocenter, and the stereochemical outcome is dictated by the enzyme.

For instance, research on the related compound, diethyl 2-methyl-3-oxosuccinate, has identified enzymes such as "diethyl 2-methyl-3-oxosuccinate reductase" from Saccharomyces fermentati. wikipedia.org This enzyme catalyzes the asymmetric reduction to produce diethyl (2R,3R)-2-methyl-3-hydroxysuccinate with high stereospecificity, using NADPH as a cofactor. wikipedia.org A similar enzymatic approach could be applied to this compound to access the corresponding chiral (2R,3R)- or (2S,3S)-diethyl 2-(benzyloxy)-3-hydroxysuccinate. nih.gov

Lipases are another class of enzymes used in asymmetric synthesis, often for the kinetic resolution of racemates. nih.gov A racemic mixture of a chiral derivative of this compound could be subjected to a lipase-mediated reaction, such as hydrolysis or transesterification. The enzyme would selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically pure substrate from the transformed product. nih.gov

Table 2: Examples of Biocatalytic Reductions of Oxosuccinates

| Substrate | Enzyme/Organism | Product | Stereochemistry |

|---|---|---|---|

| Diethyl 2-methyl-3-oxosuccinate | Diethyl 2-methyl-3-oxosuccinate reductase (Saccharomyces fermentati) | Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | (2R,3R) wikipedia.org |

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Beyond simple alkylations, the principles of stereocontrol are crucial in more complex carbon-carbon bond-forming reactions, such as aldol and Michael additions. When this compound, or a derivative, already possessing a stereocenter at C2, undergoes such a reaction, the existing chiral center can influence the formation of a new stereocenter. This is known as substrate-controlled diastereoselection.

The formation of the enolate of a chiral this compound derivative can lead to either the (E)- or (Z)-enolate. The geometry of this enolate, combined with the steric and electronic properties of the existing chiral center and the reaction conditions (e.g., Zimmerman-Traxler transition state in aldol reactions), will dictate the stereochemistry of the newly formed center. By carefully selecting reagents and reaction conditions, one can favor the formation of one diastereomer (e.g., syn or anti) over the others.

Retention and Inversion of Configuration During Transformations

The stereochemical outcome of a reaction at a chiral center—whether it proceeds with retention, inversion, or racemization of the configuration—is fundamental to stereospecific synthesis.

Inversion of Configuration: This is the hallmark of the S_N2 reaction mechanism. libretexts.org In a typical S_N2 reaction involving a chiral derivative of this compound (e.g., where the hydroxyl group in a reduced derivative is converted to a good leaving group), the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org This "backside attack" leads to a Walden inversion, where the stereochemistry at the reaction center is inverted. For example, an (R)-configured substrate would yield an (S)-configured product. libretexts.org In nickel-catalyzed cross-coupling reactions, the use of N-heterocyclic carbene (NHC) ligands has been shown to promote inversion of configuration at the electrophilic carbon. nih.gov

Retention of Configuration: While less common than inversion in simple substitution reactions, retention of configuration can be achieved through several mechanisms. nih.govreddit.com

Catalyst Control: In some transition-metal-catalyzed reactions, the choice of ligand can dictate the stereochemical outcome. For instance, in certain nickel-catalyzed cross-couplings of benzylic esters, using a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) can lead to the product of retention, contrasting with the inversion seen with NHC ligands. nih.gov

Table 3: Factors Influencing Stereochemical Outcome

| Stereochemical Outcome | Common Mechanism(s) | Example Condition |

|---|---|---|

| Inversion | S_N2 Reaction (Backside Attack) | Nucleophilic substitution with a good leaving group libretexts.org |

| Nickel Catalysis | Use of N-heterocyclic carbene (NHC) ligands nih.gov | |

| Retention | Double Inversion | Two consecutive S_N2 reactions nih.gov |

| Neighboring Group Participation | Intramolecular cyclization-opening sequence reddit.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2R,3R)-Diethyl 2-(benzyloxy)-3-hydroxysuccinate |

| (S)-4-Benzyl-2-oxazolidinone |

| (R)-4-Benzyl-2-oxazolidinone |

| (1S)-(-)-2,10-Camphorsultam |

| (-)-8-Phenylmenthol |

| (S)-(-)-1-Phenylethylamine |

| Diethyl 2-cyano-3-oxosuccinate |

| Diethyl 2-methyl-3-oxosuccinate |

| Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate |

| Benzoin |

| (R)-Benzoin |

| (S)-Benzoin O-acetate |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a complete structural assignment of Diethyl 2-(benzyloxy)-3-oxosuccinate, a series of NMR experiments would be required.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, their relative numbers, and their connectivity to neighboring protons through spin-spin coupling. The expected signals would include those for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethyl groups, the methine proton at the C2 position, and the methyl protons of the ethyl groups.

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and their electronic environments. Key signals would correspond to the carbonyl carbons of the ester and keto groups, the aromatic carbons, the carbons of the ethoxy and benzyloxy groups, and the aliphatic carbons of the succinate (B1194679) backbone.

While specific spectral data for this compound is not available, the general approach to its analysis is well-established. rsc.orghmdb.ca For comparative purposes, the analysis of similar succinate derivatives often reveals characteristic shifts and coupling constants that aid in structural confirmation. researchgate.netmdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | ~1.2-1.4 (t) | ~14 |

| Ethyl CH₂ | ~4.1-4.4 (q) | ~62 |

| Benzyl CH₂ | ~5.0-5.3 (s) | ~70-75 |

| Aromatic CH | ~7.2-7.4 (m) | ~127-136 |

| C2-H | ~4.5-5.0 (s) | ~75-80 |

| C1, C4 (Ester C=O) | - | ~165-170 |

Note: This table is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Structure

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester and ketone groups, C-O stretching of the ether and ester functionalities, and the aromatic C-H and C=C stretching of the benzyl group. The presence of a β-keto ester system might also lead to keto-enol tautomerism, which could be observable in the IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzene (B151609) ring of the benzyloxy group would give rise to characteristic absorption bands in the UV region. The carbonyl groups may also exhibit n→π* transitions.

The spectroscopic data for related compounds, such as Diethyl 2-cyano-3-oxosuccinate, show characteristic IR absorption bands for the carbonyl groups and other functionalities, which serve as a reference for what might be expected for the title compound. researchgate.netmdpi.com

Table 2: Expected Infrared Absorption Frequencies for this compound (Illustrative)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1735-1750 |

| C=O (Ketone) | ~1715 |

| C-O (Ether/Ester) | ~1000-1300 |

| Aromatic C=C | ~1450-1600 |

Note: This table is illustrative. The exact positions of the absorption bands can be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as characteristic fragments would be expected from the loss of ethyl, ethoxy, benzyl, and other groups.

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. The crystal structures of related succinate compounds have been determined, providing insights into their solid-state conformations. researchgate.netmdpi.comresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Currently, there are no published DFT studies specifically for diethyl 2-(benzyloxy)-3-oxosuccinate.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in understanding its fundamental chemical properties.

Hypothetical Research Findings: If such studies were conducted, they would likely involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to accurately model the compound. Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would highlight reactive sites, such as the carbonyl carbons and the enolizable α-proton.

A hypothetical data table for such DFT calculations is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| Energy of HOMO | Data not available | Region of electron donation (nucleophilicity) |

| Energy of LUMO | Data not available | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicator of chemical stability and reactivity |

| Dipole Moment | Data not available | Measure of the molecule's overall polarity |

Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria

No specific molecular dynamics simulation studies for this compound have been reported in the literature.

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations would provide crucial insights into its dynamic behavior.

Hypothetical Research Findings: A key application of MD simulations for this compound would be to explore its conformational landscape and the equilibrium between its keto and enol tautomers.

Conformational Analysis: The benzyloxy and diethyl ester groups can rotate, leading to a multitude of possible conformations. MD simulations could identify the most populated and lowest-energy conformations in different environments (e.g., in vacuum or in a solvent).

Tautomeric Equilibria: this compound can exist in keto and enol forms. While related compounds like diethyl 2-cyano-3-oxosuccinate show a strong preference for the enol form, the influence of the benzyloxy group on this equilibrium is unknown. MD simulations, particularly with enhanced sampling techniques, could quantify the relative stability of the tautomers and the energy barriers for their interconversion.

A hypothetical data table summarizing the results of such simulations is shown below.

Table 2: Hypothetical Tautomeric Equilibrium Data from MD Simulations

| Tautomer | Relative Population (%) in Water | Relative Free Energy (kcal/mol) |

|---|---|---|

| Keto Form | Data not available | Data not available |

| Enol Form (Z-isomer) | Data not available | Data not available |

| Enol Form (E-isomer) | Data not available | Data not available |

Ab Initio Methods for Understanding Reaction Mechanisms and Transition States

There are no published studies using ab initio methods to investigate the reaction mechanisms of this compound.

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the use of experimental data. These methods are often used to provide benchmark data and to study reaction mechanisms in detail.

Hypothetical Research Findings: For this compound, ab initio calculations could be employed to:

Map Reaction Pathways: For reactions such as hydrolysis, transesterification, or Claisen condensation, ab initio methods could be used to map the potential energy surface, identifying the reactants, products, intermediates, and transition states.

Calculate Activation Energies: By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction rate. For example, the energy barrier for the keto-enol tautomerization could be precisely calculated.

A hypothetical data table for an ab initio study of a reaction is provided below.

Table 3: Hypothetical Ab Initio Calculated Energies for a Reaction Step

| Species | Relative Energy (kcal/mol) | Method/Basis Set |

|---|---|---|

| Reactant Complex | Data not available | Data not available |

| Transition State | Data not available | Data not available |

| Product Complex | Data not available | Data not available |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (focused on chemical reactivity, not biological activity)

No QSAR studies focused on the chemical reactivity of this compound are available.

QSAR is a computational modeling method that aims to find a statistical relationship between the structural or property descriptors of a set of compounds and their activity. While often used for biological activity, QSAR can also be applied to predict chemical reactivity.

Hypothetical Research Findings: A QSAR study for a series of diethyl 2-substituted-3-oxosuccinates, including the benzyloxy derivative, would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., steric, electronic, topological) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with a measure of chemical reactivity (e.g., the rate constant of a specific reaction).

Model Validation: Validating the model's predictive power using internal and external validation techniques.

Such a model could then be used to predict the chemical reactivity of other, similar compounds without the need for experimental measurements.

A hypothetical QSAR model equation is presented below:

log(k) = a * (Descriptor 1) + b * (Descriptor 2) + c

Where k is the reactivity measure, and a, b, and c are coefficients determined from the model.

Applications of Diethyl 2 Benzyloxy 3 Oxosuccinate As a Strategic Intermediate in Complex Organic Synthesis

Building Block for Multifunctional Aliphatic Systems

The structural framework of diethyl 2-(benzyloxy)-3-oxosuccinate, featuring a β-keto ester moiety and a benzyloxy group, theoretically positions it as a versatile precursor for the synthesis of multifunctional aliphatic systems. The presence of multiple reactive sites—two ester functionalities, a ketone, and an active methylene (B1212753) group—allows for a range of chemical manipulations.

Precursor in the Synthesis of Substituted Lactones and Lactams

Lactones and lactams are crucial structural motifs in many biologically active compounds and natural products. The functional group array in this compound suggests its potential as a precursor for these heterocyclic systems. The β-keto ester portion of the molecule can, in principle, undergo reactions to form five-membered rings.

For example, reduction of the ketone followed by intramolecular cyclization via lactonization could yield substituted γ-lactones. Similarly, reductive amination of the ketone followed by cyclization could provide a pathway to γ-lactams. While general methods for the synthesis of lactones and lactams are well-established, the specific application of this compound in these synthetic routes has not been extensively documented. The synthesis of substituted lactams from various precursors is a significant area of research, but direct evidence of using this particular benzyloxy-substituted succinate (B1194679) is sparse.

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Diethyl 2-oxosuccinate and its derivatives are known to be valuable starting materials for the construction of various heterocycles. researchgate.netmdpi.com For example, condensation reactions with dinucleophiles can lead to the formation of five- or six-membered rings.

In principle, the active methylene group of this compound can react with various electrophiles, and the carbonyl group can condense with nucleophiles like hydrazines, ureas, or amidines to form pyrazoles, pyrimidines, and other heterocyclic systems. The benzyloxy group could serve as a protecting group that can be removed at a later stage to reveal a hydroxyl functionality for further derivatization. Despite the logical synthetic possibilities, concrete examples of this compound being used to construct advanced heterocyclic scaffolds are not well-reported in the scientific literature.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The diverse functionalities within this compound make it a potential candidate for participation in MCRs.

For instance, β-keto esters are common components in MCRs such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. The presence of the benzyloxy group could introduce additional complexity and functionality into the resulting products. However, a review of the literature on MCRs does not specifically highlight the use of this compound. While the potential exists, its practical application in this area remains to be explored and documented.

Enzymatic and Biocatalytic Transformations Involving Oxosuccinate Derivatives

Oxidoreductases and Their Activity on Related Oxosuccinate Structures

Oxidoreductases, particularly ketoreductases (KREDs), are instrumental in the stereoselective reduction of ketone functionalities to chiral alcohols. This transformation is of significant interest for derivatives of 3-oxosuccinate, as the resulting hydroxy-succinates are valuable chiral building blocks. While specific studies on Diethyl 2-(benzyloxy)-3-oxosuccinate are not extensively documented, research on structurally analogous compounds provides significant insight into potential enzymatic transformations.

A notable example is the characterization of an enzyme from the yeast Saccharomyces fermentati, identified as diethyl 2-methyl-3-oxosuccinate reductase. wikipedia.org This NADPH-dependent enzyme catalyzes the asymmetric reduction of diethyl 2-methyl-3-oxosuccinate to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate with exceptional optical purity (>99% enantiomeric excess). scielo.br The enzyme was purified and found to have a molecular weight of approximately 61,000–63,000 Da, exhibiting maximum activity at pH 6.0 and a temperature of 50°C. scielo.br Its substrate specificity was notable; it effectively reduced the methyl ester analogue but showed no activity towards other tested synthetic substrates, indicating a tailored active site. scielo.br

Further studies have demonstrated the broad utility of oxidoreductases from various microorganisms for the asymmetric reduction of β-keto esters. nih.gov For instance, the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to reduce a wide array of β-keto esters to their corresponding (S)-alcohols with high enantioselectivity. nih.govnih.gov Similarly, whole cells of Kluyveromyces marxianus have been used for the bioreduction of various β-keto esters, yielding both (R) and (S) configured products in high enantiomeric excess, depending on the substrate structure. scielo.br The stereochemical outcome is dictated by the specific enzyme's active site topology and how the substrate orients itself during the hydride transfer from the cofactor (NADH or NADPH). scielo.br

| Enzyme/Organism | Substrate | Product | Cofactor | Key Findings | Reference |

|---|---|---|---|---|---|

| Diethyl 2-methyl-3-oxosuccinate reductase (Saccharomyces fermentati) | Diethyl 2-methyl-3-oxosuccinate | diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | NADPH | High stereoselectivity (>99% e.e.); specific for the oxosuccinate scaffold. | wikipedia.orgscielo.br |

| (S)-1-phenylethanol dehydrogenase (Aromatoleum aromaticum) | Various aromatic β-keto esters | Corresponding (S)-β-hydroxy esters | NADH | Broad substrate range with high enantioselectivity for the (S)-enantiomer. | nih.govnih.gov |

| Ketoreductases (Kluyveromyces marxianus) | Ethyl benzoylacetate | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | Not specified (whole cell) | >99% e.e. for the (S)-product. | scielo.br |

| Ketoreductases (Kluyveromyces marxianus) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Not specified (whole cell) | >99% e.e. for the (R)-product. | scielo.br |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis merges the strengths of chemical and biological catalysis to construct complex molecules efficiently. nih.gov This approach is particularly advantageous for producing highly functionalized, chiral molecules where multistep protection and deprotection schemes can be avoided. nih.gov For a molecule like this compound, a chemoenzymatic route could involve an enzymatic step to set a key stereocenter, followed by chemical modifications.

A common chemoenzymatic strategy involves the lipase-catalyzed transesterification of β-keto esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the exchange of the ester group under mild, often solvent-free conditions. google.com This method allows for the synthesis of a variety of β-keto esters from readily available methyl or ethyl esters and a range of alcohols, including the resolution of racemic alcohols with high enantioselectivity. google.com Such a strategy could be envisioned for modifying the ester moieties of the oxosuccinate scaffold.

Another powerful chemoenzymatic approach involves the bioreduction of a keto group as a key step in a longer synthetic sequence. For example, a strategy for synthesizing α-hydroxy-β-methyl-γ-hydroxy esters utilized a stereocontrolled ketoester bioreduction as the initial and crucial step. nih.gov This was followed by chemical steps, such as olefination, to build the carbon skeleton, demonstrating how an enzymatic transformation can be effectively integrated into a linear synthesis to control stereochemistry from the outset. nih.gov The development of one-pot cascade reactions, where multiple enzymatic or chemoenzymatic steps occur sequentially in the same reactor, further enhances the efficiency of these strategies.

| Strategy | Enzyme Class | Transformation | Substrate Class | Significance | Reference |

|---|---|---|---|---|---|

| Lipase-Catalyzed Transesterification | Lipase (e.g., CALB) | Ester exchange (R-CO-CH₂-COOR' + R''OH → R-CO-CH₂-COOR'') | β-Keto esters | Mild, solvent-free synthesis of diverse esters; kinetic resolution of alcohols. | google.com |

| Bioreduction-Coupled Synthesis | Ketoreductase | Asymmetric reduction of a ketone to a chiral alcohol. | Ketoesters | Sets a key stereocenter early in a multi-step synthesis of complex targets. | nih.gov |

| Thioesterase-Catalyzed Macrocyclization | Thioesterase (TE) | Intramolecular cyclization of a linear precursor. | Thioester-activated peptides/polyketides | Enables efficient synthesis of macrocyclic natural products by catalyzing the final ring-closing step. | nih.gov |

Investigation of Enzyme Specificity and Substrate Promiscuity

The utility of an enzyme in biocatalysis is defined by its specificity—its ability to selectively recognize and transform a particular substrate. However, many enzymes exhibit substrate promiscuity, meaning they can accept a range of non-native substrates. This property can be exploited to synthesize novel compounds. The bulky benzyloxy group at the C2 position of this compound presents a significant steric challenge, making the investigation of enzyme specificity crucial for predicting its transformability.

Research into a ketoreductase from polyketide synthesis, Tyl-KR1, revealed "hidden specificities" where the enzyme's stereochemical preference changed dramatically with subtle modifications to the substrate structure. nih.gov When presented with a series of α-methylated β-keto esters, the enantioselectivity of the reduction flipped from producing the (R,R)-alcohol to the (S,S)-alcohol depending on the nature of the ester group (thioester vs. oxygen ester) and other substituents. nih.gov This demonstrates that the active site can accommodate substrates in multiple binding modes, and the preferred mode can be influenced by small changes in substrate-enzyme interactions. This phenomenon is critical when considering a substrate with a large substituent like the benzyloxy group, which could potentially be accommodated by a promiscuous enzyme.

The (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum is an example of a highly promiscuous enzyme that maintains high enantioselectivity across a broad range of ketones and β-keto esters. nih.gov It can reduce substrates with varied chain lengths and aromatic or heterocyclic substituents, indicating a flexible and accommodating active site. nih.gov The ability of some reductases to process "bulky-bulky" ketones—those with large groups on both sides of the carbonyl—further suggests that enzymes exist that could potentially bind and reduce this compound. researchgate.net The stereochemical outcome of such a reaction would depend on which face of the ketone is presented to the enzyme's hydride-donating cofactor, a process governed by the precise interactions within the enzyme's chiral active site. scielo.br

| Enzyme | Substrate(s) | Key Observation | Implication | Reference |

|---|---|---|---|---|

| Tyl-KR1 Ketoreductase (Streptomyces fradiae) | α-methylated β-keto esters (thioesters and oxygen esters) | Stereoselectivity inverted (from R,R to S,S) based on minor substrate changes. | Enzyme possesses "hidden" binding modes, revealing promiscuity. | nih.gov |

| (S)-1-phenylethanol dehydrogenase (PEDH) | 42 prochiral ketones and 11 β-keto esters | Catalyzed reduction of a very broad substrate range with consistently high (S)-selectivity. | Demonstrates high substrate promiscuity with retention of excellent stereocontrol. | nih.govnih.gov |

| Diethyl 2-methyl-3-oxosuccinate reductase | Diethyl 2-methyl-3-oxosuccinate vs. other ketoesters | Highly specific for its named substrate and the methyl ester analogue. | Represents a highly specific enzyme, in contrast to promiscuous examples. | scielo.br |

| Saccharomyces cerevisiae (general) | Various carbohydrates and analogs | Shows distinct preferences, e.g., ferments glucose but not xylose. | Whole-organism specificity is determined by the complement of available enzymes and transporters. | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The classical synthesis of 2-substituted-3-oxosuccinates typically involves a Claisen condensation between a corresponding substituted acetate (B1210297) and diethyl oxalate (B1200264). researchgate.netmdpi.com For Diethyl 2-(benzyloxy)-3-oxosuccinate, this would involve ethyl benzyloxyacetate. Future research should focus on optimizing and greening this process. Key avenues include:

Alternative Catalysis: Moving beyond traditional base-catalyzed methods, research could explore Lewis acid catalysts like MgBr₂·OEt₂ or Ti-based reagents, which have been shown to facilitate C-acylation under milder conditions. organic-chemistry.org

Enzymatic and Bio-catalysis: The use of lipases for transesterification reactions to synthesize various β-keto esters under mild, solvent-free conditions is a well-established green alternative. google.com Investigating enzymatic routes to this compound could offer high selectivity and reduce waste.

Sustainable Solvents: Replacing conventional volatile organic solvents with bio-based alternatives like ethyl acetate or ethanol (B145695) in catalytic processes could significantly improve the environmental footprint of the synthesis. mdpi.com

Exploration of Catalytic Asymmetric Reactions

A critical challenge and opportunity lie in controlling the stereochemistry at the C2 position. The development of catalytic asymmetric methods to produce enantiomerically pure this compound or its derivatives is a paramount research goal.

Asymmetric Synthesis: Future work could focus on asymmetric alkylation of a diethyl 3-oxosuccinate precursor using a benzyl-containing electrophile under the influence of a chiral phase-transfer catalyst.

Enzymatic Reduction: Inspired by the asymmetric reduction of Diethyl 2-methyl-3-oxosuccinate by Saccharomyces fermentati reductase, which yields optically active hydroxy esters, similar enzymatic or chemoenzymatic strategies could be developed. wikipedia.orgtandfonline.com This would involve the stereoselective reduction of the C3 ketone to generate chiral syn- or anti- diethyl 2-(benzyloxy)-3-hydroxysuccinate derivatives. researchgate.netebi.ac.uk

Chiral Ligand-Metal Complexes: The use of transition metal complexes with chiral ligands to catalyze the formation of the C2 stereocenter would be a powerful approach. This could involve asymmetric hydrogenation or other bond-forming reactions on a suitable precursor.

| Catalytic System/Method | Potential Transformation | Expected Chiral Product | Reference for Analogy |

| Saccharomyces fermentati Reductase | Asymmetric reduction of C3-keto group | Diethyl (2S,3R)- or (2R,3R)-2-(benzyloxy)-3-hydroxysuccinate | wikipedia.orgtandfonline.com |

| Lipase (B570770) (e.g., CALB) | Resolution of racemic alcohols via transesterification | Optically active β-keto esters | google.com |

| Chiral Phase-Transfer Catalysts | Asymmetric benzylation of diethyl 3-oxosuccinate | (R)- or (S)-Diethyl 2-(benzyloxy)-3-oxosuccinate | General Asymmetric Synthesis |

| Palladium/Chiral Ligand | Asymmetric allylation (if precursor is modified) | Chiral α-allyl-α-benzyloxy-β-keto ester | nih.gov |

Mechanistic Insights into Complex Transformations

A fundamental understanding of the reactivity of this compound is crucial for its application in complex syntheses. Research into its mechanistic behavior would be highly valuable.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound exists in a keto-enol equilibrium. researchgate.netresearchgate.net Spectroscopic (NMR) and computational (DFT) studies could elucidate the factors governing this equilibrium (e.g., solvent, temperature), which dictates its reactivity as either a carbon or oxygen nucleophile. X-ray crystallographic analysis of related compounds like Diethyl 2-cyano-3-oxosuccinate has shown a strong preference for the enol form in the solid state, which forms hydrogen-bonded dimers. researchgate.netmdpi.com

Palladium-Catalyzed Reactions: Allylic β-keto esters are known to undergo palladium-catalyzed decarboxylation to form palladium enolates, which are versatile intermediates for various transformations like aldol (B89426) condensations and Michael additions. nih.gov Investigating analogous reactions where the benzyloxy group influences the stability and subsequent reactivity of the intermediate palladium enolate could reveal novel synthetic pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern automation can accelerate the exploration of the chemical space accessible from this compound.

Continuous Flow Synthesis: The synthesis of β-keto esters has been successfully translated to continuous flow processes, offering advantages in safety, reaction control, and scalability. nih.govthieme-connect.comacs.org A flow-based synthesis of this compound could enable safer handling of reactive intermediates and allow for in-line purification and telescoping of reactions, where the crude product is directly used in a subsequent step. acs.org

Automated Platforms: Fully integrated and automated synthesis platforms, which combine AI-driven route design with robotic execution, are revolutionizing chemical synthesis. youtube.com Such systems could rapidly screen various reaction conditions for the synthesis and derivatization of this compound, accelerating the discovery of novel compounds and optimal reaction protocols. chemrxiv.orgchemistryworld.com

Investigation of Organocatalytic Applications

Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis. This compound is an ideal substrate for a range of organocatalytic transformations.

Nucleophilic Addition: The activated methylene (B1212753) group at the C2 position, once deprotonated, can act as a nucleophile. Organocatalytic Michael additions to various electrophiles would be a key area of exploration.

Electrophilic Role: The carbonyl groups can act as electrophiles. For instance, proline-catalyzed aldol or Mannich reactions with other ketones, aldehydes, or imines could be investigated. mdpi.com

Cascade Reactions: The multiple functional groups allow for the design of organocatalytic cascade reactions, rapidly building molecular complexity from a simple starting material. mdpi.com

| Organocatalyst Type | Potential Reaction | Product Type | Reference for Analogy |

| Proline / Proline Derivatives | Asymmetric Aldol Reaction | Highly functionalized chiral succinate (B1194679) derivatives | mdpi.com |

| Chiral Squaramide | Asymmetric Michael Addition | Adducts with new C-C bonds and stereocenters | mdpi.com |

| Chiral Phosphoric Acid | Asymmetric additions to imines | Chiral amino acid precursors | General Organocatalysis |

| N-Heterocyclic Carbene (NHC) | Umpolung reactivity at carbonyl carbon | Novel heterocyclic systems | General Organocatalysis |

Advanced Materials Applications and Polymer Chemistry

While speculative, the functional handles on this compound provide opportunities for its incorporation into larger molecular systems and materials.

Polymer Synthesis: The diester functionality could be utilized in polycondensation reactions. After transformation of the keto group, the molecule could serve as a monomer for creating novel polyesters or polyamides with unique properties conferred by the benzyloxy substituent. The synthesis of block copolymers using related ester or oxazoline (B21484) monomers demonstrates the feasibility of incorporating such building blocks into polymeric structures. frontiersin.orgnih.gov

Functional Material Precursors: The compound can serve as a versatile building block for more complex functional molecules. For example, β-keto esters are key intermediates in the synthesis of heterocycles, which are core structures in many pharmaceuticals and organic materials. researchgate.netresearchgate.net Future research could explore the conversion of this compound into novel dyes, ligands for metal-organic frameworks, or precursors for biologically active compounds.

Q & A

Q. What are the common synthetic routes for Diethyl 2-(benzyloxy)-3-oxosuccinate?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification reactions . For example, a modified Claisen approach involves reacting diethyl oxalate with ethyl acetate derivatives under basic conditions to form the oxosuccinate backbone . A specific protocol (e.g., from ) uses (2R,3R)-diethyl 2-((E)-but-2-en-1-yloxy)-3-hydroxysuccinate with ethyl 2-chloro-2-oxoacetate in dry CH₂Cl₂, catalyzed by iPr₂NEt, yielding 99% product after silica plug filtration . Key steps include:

Q. How is this compound characterized spectroscopically?

- Methodological Answer : ¹H NMR and ESI-MS are critical for structural confirmation. For example:

- ¹H NMR (CDCl₃, 400 MHz) detects benzyloxy protons (~4.5–4.6 ppm) and ester ethyl groups (~1.2–1.3 ppm) .

- ESI-MS (e.g., m/z 316 [M+H]⁺) validates molecular weight .

- Compare data with literature values for analogous compounds, such as (2S,3S)-dimethyl 2-(benzyloxy)-3-hydroxysuccinate, where stereochemistry influences splitting patterns .

Advanced Research Questions

Q. How can researchers optimize Claisen condensation for higher yields in synthesizing this compound?

- Methodological Answer :

- Catalyst Selection : Use iPr₂NEt (1.1 equiv) to enhance nucleophilic reactivity .